4,6,7-Trimethoxy-5-methylcoumarin

Description

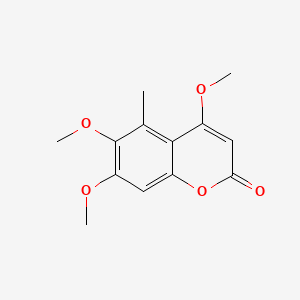

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAADQKZOBZHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative that has been isolated from Viola yedoensis Makino, a plant with a history of use in traditional medicine.[1][2][3] Coumarins as a class are well-recognized for their diverse pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticoagulant activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and known biological activities of this compound and structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.

Synthesis of this compound

Proposed Synthetic Pathway via Pechmann Condensation

The proposed synthesis involves the acid-catalyzed reaction of a substituted phenol, 2,3,4-trimethoxy-6-methylphenol (B1589905), with ethyl acetoacetate (B1235776).

Reaction Scheme:

Caption: Proposed Pechmann condensation for the synthesis of this compound.

Experimental Protocol: A General Method for Pechmann Condensation

This protocol is a general procedure adapted from established methods for the Pechmann condensation and would require optimization for the specific synthesis of this compound.[4][5]

Materials:

-

2,3,4-trimethoxy-6-methylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst

-

Ethanol

-

Ice

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve 2,3,4-trimethoxy-6-methylphenol in a minimal amount of a suitable solvent.

-

Add an equimolar amount of ethyl acetoacetate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature remains low.

-

After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:

-

Melting Point: To determine the melting point and compare it with literature values if available.

-

Thin-Layer Chromatography (TLC): To assess the purity of the compound.

-

Spectroscopic Methods:

-

FT-IR: To identify characteristic functional groups.

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Biological Activity

While specific biological activity data for this compound is limited, the compound is isolated from Viola yedoensis, a plant known for its diverse pharmacological effects.[1][2][3] The biological activities of the whole plant extract and other isolated coumarins provide insights into the potential therapeutic properties of this compound.

Antibacterial Activity

Coumarins isolated from Viola yedoensis have demonstrated broad-spectrum antibacterial activity.[1][6] Studies have shown that these compounds are active against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Table 1: Antibacterial Activity of Coumarins from Viola yedoensis

| Compound | Test Organism | MIC (g/L) | MBC (g/L) | Reference |

| Aesculetin | Streptococcus aureus | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| Aesculetin | S. agalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| Aesculetin | S. uberis | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| Aesculetin | S. dysgalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| Aesculetin | E. coli | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| Aesculetin | Salmonella | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |

| 6,7-dimethoxycoumarin | Various Bacteria | Not specified | Not specified | [6] |

| Scopoletin | Various Bacteria | Not specified | Not specified | [6] |

Anti-inflammatory Activity

Extracts of Viola yedoensis have shown significant anti-inflammatory effects.[3][7] A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Viola yedoensis Extract

| Extract/Compound | Cell Line | Assay | IC₅₀ | Reference |

| Viola yedoensis Extract | RAW 264.7 | NO Inhibition | Not specified, but demonstrated | [7] |

Antioxidant Activity

Coumarins are known for their antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant capacity.

Table 3: Antioxidant Activity of Structurally Related Coumarins (Illustrative)

| Compound | Assay | IC₅₀ (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | - | [9] |

| Esculetin (6,7-dihydroxycoumarin) | DPPH Radical Scavenging | - | [9] |

Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.

Cytotoxicity

Evaluating the cytotoxic potential of a compound is crucial for drug development. The MTT assay is a standard colorimetric assay for assessing cell viability.

Table 4: Cytotoxicity of Structurally Related Coumarins (Illustrative)

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (glioma) | - | 34.6 | [10] |

| 5-methoxy-6,7-methylenedioxycoumarin | C6 (glioma) | - | 31.6 | [10] |

| LaSOM 79 (a 4-methylcoumarin) | T24 (bladder cancer) | - | ~20 | [10] |

Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, other coumarin derivatives have been shown to exert their biological effects through the modulation of key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

Caption: A potential signaling pathway (MAPK) that may be modulated by this compound.

Experimental Protocols

Antibacterial Activity Assay: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. [Study on antibacterial active components from Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Analysis of 4,6,7-Trimethoxy-5-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6,7-Trimethoxy-5-methylcoumarin, a naturally occurring coumarin (B35378) derivative. While this compound has been identified as a constituent of the plant Viola yedonensis Makino, detailed public access to its complete spectroscopic data is limited. This guide, therefore, outlines the expected spectroscopic characteristics based on the known properties of coumarins and provides standardized experimental protocols for obtaining the necessary data for its structural elucidation and characterization.

Introduction

This compound belongs to the coumarin class of benzopyrone compounds, which are widely recognized for their significant and diverse biological activities. The substitution pattern of methoxy (B1213986) and methyl groups on the coumarin framework is crucial in determining its physicochemical properties and potential therapeutic applications. Accurate spectroscopic analysis is the cornerstone of its structural confirmation and purity assessment, which are critical for any research and development endeavor.

Spectroscopic Data Analysis

A thorough analysis using various spectroscopic techniques is essential for the unambiguous identification of this compound. The following sections detail the expected data from each key spectroscopic method.

Data Presentation

Due to the absence of specific experimental data in publicly available literature for this compound, the following tables are presented as templates. Researchers who have successfully isolated or synthesized this compound can use these tables to systematically record and compare their findings. For illustrative purposes, typical chemical shift ranges and absorption frequencies for related coumarin structures are included.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.0 - 6.5 | d | ~9.5 |

| H-4 | 7.5 - 8.0 | d | ~9.5 |

| H-8 | 6.5 - 7.0 | s | - |

| 5-CH₃ | 2.2 - 2.5 | s | - |

| 4-OCH₃ | 3.8 - 4.0 | s | - |

| 6-OCH₃ | 3.8 - 4.0 | s | - |

| 7-OCH₃ | 3.8 - 4.0 | s | - |

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (C=O) | 160 - 162 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-4a | 110 - 115 |

| C-5 | 145 - 150 |

| C-6 | 150 - 155 |

| C-7 | 155 - 160 |

| C-8 | 95 - 105 |

| C-8a | 150 - 155 |

| 5-CH₃ | 8 - 12 |

| 4-OCH₃ | 55 - 60 |

| 6-OCH₃ | 55 - 60 |

| 7-OCH₃ | 55 - 60 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1720 | Strong | C=O (Lactone) |

| 1620 - 1580 | Medium-Strong | C=C (Aromatic and Pyrone ring) |

| ~1270 | Strong | C-O (Aryl ether) |

| 2950 - 2850 | Medium | C-H (Aliphatic) |

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 250.08 | [M]⁺ (Molecular Ion) |

| 235.06 | [M - CH₃]⁺ |

| 222.05 | [M - CO]⁺ |

| 207.03 | [M - CO - CH₃]⁺ |

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI)

Table 5: UV-Visible Spectroscopic Data (Predicted)

| λmax (nm) | Solvent |

| ~260, ~350 | Ethanol (B145695) or Methanol (B129727) |

Note: Coumarins typically exhibit two major absorption bands.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals, their multiplicities, and coupling constants.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons for unambiguous structural assignment.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or injection into the mass spectrometer.

-

Data Acquisition:

-

Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The high-resolution data will provide the accurate mass, which can be used to determine the elemental formula.

-

3.4 UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading below 1.5.

-

Data Acquisition: Record the absorption spectrum against a solvent blank over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

The Enigmatic Coumarin: A Technical Guide to the Natural Sources and Isolation of 4,6,7-Trimethoxy-5-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 4,6,7-Trimethoxy-5-methylcoumarin, a potentially bioactive natural product. While its full pharmacological profile is still under investigation, its structural similarity to other anti-inflammatory coumarins suggests significant therapeutic potential. This document details a generalized isolation protocol from its known natural source, Viola yedonensis Makino, and presents expected spectroscopic data based on closely related analogs. Furthermore, it explores the likely anti-inflammatory mechanism of action through the modulation of the NF-κB and MAPK signaling pathways, providing a foundation for future research and drug development endeavors.

Natural Occurrence

The primary documented natural source of this compound is the perennial herb Viola yedonensis Makino, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] While other coumarins are abundant in the Viola genus, this specific substituted coumarin (B35378) has been identified in this species.

Table 1: Natural Source of this compound

| Plant Species | Family | Plant Part |

| Viola yedonensis Makino | Violaceae | Whole Plant |

Generalized Isolation Protocol

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology

-

Plant Material Preparation: The whole plant of Viola yedonensis is collected, air-dried in the shade, and ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for 72 hours. The process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the coumarins, is collected.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm).

-

Purification: Fractions showing a spot corresponding to the expected Rf value of the target compound are combined and concentrated. Further purification can be achieved by recrystallization or preparative HPLC to obtain the pure this compound.

Table 2: Expected Quantitative Data (Illustrative)

| Parameter | Expected Value | Notes |

| Yield | 0.01 - 0.1% (from dried plant material) | Highly dependent on plant source, collection time, and extraction efficiency. |

| Purity | >95% (after final purification) | As determined by HPLC and NMR. |

Structural Elucidation Data

Complete, experimentally verified spectroscopic data for this compound is not currently published. The following tables provide expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on the analysis of structurally similar coumarins.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 2 | ~160 | - |

| 3 | ~112 | ~6.2 (d, J=9.5 Hz) |

| 4 | ~145 | ~7.8 (d, J=9.5 Hz) |

| 4a | ~110 | - |

| 5 | ~140 | - |

| 5-CH₃ | ~10 | ~2.3 (s) |

| 6 | ~150 | - |

| 6-OCH₃ | ~61 | ~3.9 (s) |

| 7 | ~155 | - |

| 7-OCH₃ | ~56 | ~3.9 (s) |

| 8 | ~95 | ~6.5 (s) |

| 8a | ~152 | - |

| 4-OCH₃ | ~56 | ~4.0 (s) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₄O₅ |

| Molecular Weight | 262.26 g/mol |

| Mass Spectrum (ESI-MS) | [M+H]⁺ at m/z 263.08 |

| Key Fragmentation Ions | Loss of CH₃ (m/z 248), Loss of CO (m/z 235), and subsequent fragmentations of the coumarin core. |

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, many structurally related coumarins exhibit potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Protocols for Anti-Inflammatory Assays

To validate the presumed anti-inflammatory activity, the following in vitro assays are recommended:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cytotoxicity Assay: The effect of this compound on cell viability is assessed using the MTT assay.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis: To determine the effect on the NF-κB and MAPK pathways, cells are treated with the compound and LPS. Cell lysates are then subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of p38, ERK, JNK, and IκBα, as well as the expression levels of iNOS and COX-2.

Conclusion

This compound, a constituent of Viola yedonensis, represents a promising lead compound for the development of novel anti-inflammatory agents. While detailed isolation and characterization data remain to be fully elucidated, this technical guide provides a robust framework for its procurement from natural sources and a clear direction for the investigation of its biological activities. Further research is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to confirm its modulatory effects on the NF-κB and MAPK signaling pathways.

References

The Enigmatic Mechanisms of 4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to Its Potential Biological Activities

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the plant Viola yedoensis.[1][2] Coumarins, a diverse class of benzopyrone compounds, are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6] While direct and extensive research on the specific mechanisms of action of this compound is limited, this technical guide consolidates the current understanding of structurally related coumarin derivatives to infer its potential biological activities and molecular targets. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting potential avenues for future investigation into this promising natural product.

Viola yedoensis, the source of this compound, has a long history in traditional medicine for treating inflammatory conditions.[7][8][9] Modern studies on extracts of this plant have demonstrated anti-inflammatory, anti-viral, and anti-tumor properties, further suggesting the therapeutic potential of its constituents.[1][2] This guide will delve into the likely signaling pathways and cellular processes that this compound may modulate, based on the established mechanisms of other methoxy-methylcoumarin analogs.

Potential Mechanisms of Action

Based on the activities of structurally similar coumarins, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cancer progression, and neurodegeneration.

Anti-inflammatory Effects

Coumarin derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling cascades.[10][11][12][13][14] The primary mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Many coumarins have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[11][14][15][16]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Coumarins can modulate the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.[8][15][16]

Anticancer Effects

The anticancer activity of coumarins is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[3][4][17] The PI3K/Akt/mTOR pathway is a frequently implicated target.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Coumarin derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][18]

Neuroprotective Effects

Several coumarin derivatives have demonstrated neuroprotective properties, potentially through the activation of pro-survival signaling pathways and the reduction of oxidative stress and neuroinflammation.[5][6][19][20][21]

-

TRKB-CREB-BDNF Pathway: The Tropomyosin receptor kinase B (TRKB) is the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Activation of the TRKB-CREB-BDNF pathway is a potential mechanism for the neuroprotective effects of some coumarins.[19][20]

Quantitative Data on Related Coumarin Derivatives

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | Assay | Cell Line/Model | IC50 / Effect |

| 4-Hydroxy-7-methoxycoumarin | NO Production | LPS-stimulated RAW264.7 cells | Significant reduction at 0.3-1.2 mM |

| 4-Hydroxy-7-methoxycoumarin | PGE2 Production | LPS-stimulated RAW264.7 cells | Significant reduction at 0.3-1.2 mM |

| Scopoletin | PGE2 and TNF-α production | Mouse model | Inhibitory activity |

| Fraxetin | IL-1β-induced inflammation | Rat chondrocytes | Suppression via TLR4/MyD88/NF-κB pathway |

Table 2: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Type | Cell Line | IC50 |

| Coumarin-benzimidazole hybrids | Breast Cancer | MCF-7 | Not specified |

| Fluorinated coumarin scaffolds | Breast Cancer | MCF-7 | 7.90 µg/mL |

| Triphenylethylene-coumarin hybrids | Cervical, Lung, Leukemia, Breast | HeLa, A549, K562, MCF-7 | Significant proliferation inhibition |

Table 3: Neuroprotective Activity of Coumarin Derivatives

| Compound | Model | Effect |

| LMDS-1/2 (Coumarin derivatives) | ΔK280 tauRD-DsRed SH-SY5Y cells | Reduced tau aggregation and caspase activity |

| Auraptene | Mouse models of brain disorders | Anti-inflammatory and neuroprotective effects |

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to investigate the mechanism of action of this compound.

In Vitro Anti-inflammatory Assay: LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This assay determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research on related coumarin derivatives provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound possesses anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.

Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. This would involve:

-

Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological testing.

-

In Vitro Screening: A comprehensive screening of its effects on a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models.

-

Mechanism of Action Studies: Detailed investigation of its effects on the specific signaling pathways outlined in this guide using techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of inflammation, cancer, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

The exploration of this compound represents a promising frontier in the discovery of novel therapeutic agents from natural sources. This technical guide serves as a roadmap for researchers to unlock the full potential of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]

- 7. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 12. researchgate.net [researchgate.net]

- 13. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 14. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6,7-trimethoxy-5-methylcoumarin and its derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by the coumarin (B35378) scaffold. This document details synthetic methodologies, presents key quantitative data for easy comparison, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis Strategy: The Pechmann Condensation

The most prevalent and efficient method for the synthesis of the coumarin core is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, the key starting materials are a suitably substituted phenol, specifically 2,3,5-trimethoxy-6-methylphenol, and an ethyl acetoacetate (B1235776) derivative.

Proposed Synthesis of the Phenolic Precursor

While the direct synthesis of 2,3,5-trimethoxy-6-methylphenol is not extensively documented, a plausible route can be adapted from methodologies for similar polysubstituted phenols. A potential synthetic approach could involve the multi-step functionalization of a simpler phenol or quinone precursor, employing sequential methylation and formylation/reduction or other C-alkylation strategies.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of coumarin derivatives, which can be adapted for the synthesis of this compound and its analogs.

General Procedure for Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis. Below is a general protocol that can be adapted for various substituted phenols and β-ketoesters.

Materials:

-

Substituted Phenol (e.g., 2,3,5-trimethoxy-6-methylphenol) (1 equivalent)

-

Ethyl acetoacetate (1-1.2 equivalents)

-

Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or other Lewis acids)

-

Solvent (optional, e.g., ethanol (B145695), or solvent-free conditions)

Procedure:

-

To a stirred mixture of the substituted phenol and ethyl acetoacetate, slowly add the acid catalyst. The reaction can be conducted at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Example Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol details the synthesis of a structurally related and widely studied coumarin.

Materials:

-

Resorcinol (B1680541) (10 g, 0.091 mol)

-

Ethyl acetoacetate (11.8 g, 0.091 mol)

-

Concentrated Sulfuric Acid (50 mL)

Procedure:

-

A mixture of resorcinol and ethyl acetoacetate is stirred in a flask.

-

Concentrated sulfuric acid is added slowly while cooling the flask in an ice bath.

-

The mixture is stirred at room temperature for 18-24 hours.

-

The resulting deep red solution is poured into a mixture of crushed ice and water.

-

The precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from 50% aqueous ethanol to give colorless crystals of 7-hydroxy-4-methylcoumarin.

Quantitative Data: Biological Activity

The following tables summarize the cytotoxic activities of various methoxy- and hydroxy-substituted 4-methylcoumarin (B1582148) derivatives against several human cancer cell lines, providing valuable structure-activity relationship (SAR) insights.

Table 1: Cytotoxicity of Dihydroxy-4-methylcoumarin (DHMC) Derivatives [1][2]

| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) |

| 1 | 7,8-dihydroxy, 3-n-propyl | K562 | >100 |

| 2 | 7,8-dihydroxy, 3-n-butyl | K562 | 65.2 |

| 3 | 7,8-dihydroxy, 3-n-hexyl | K562 | 52.1 |

| 4 | 7,8-dihydroxy, 3-n-decyl | K562 | 42.4 |

| 4 | 7,8-dihydroxy, 3-n-decyl | LS180 | 25.2 |

| 4 | 7,8-dihydroxy, 3-n-decyl | MCF-7 | 25.1 |

Table 2: Cytotoxicity of Diacetoxy-4-methylcoumarin (DAMC) and Other Derivatives [1][2]

| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) |

| 5 | 7,8-diacetoxy, 3-ethoxycarbonylmethyl | K562 | 68.3 |

| 6 | 7,8-diacetoxy, 3-ethoxycarbonylethyl | K562 | 55.8 |

| 7 | 6-bromo-4-bromomethyl-7-hydroxy | K562 | 45.8 |

| 7 | 6-bromo-4-bromomethyl-7-hydroxy | LS180 | 32.7 |

| 7 | 6-bromo-4-bromomethyl-7-hydroxy | MCF-7 | 39.5 |

Signaling Pathways and Experimental Workflows

The biological activity of coumarin derivatives is often attributed to their interaction with key cellular signaling pathways involved in cancer progression.

Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer.

References

Physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,7-Trimethoxy-5-methylcoumarin is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a significant group of benzopyrone-based phytochemicals widely distributed in the plant kingdom and known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available information on its synthesis, isolation, and potential biological activities, drawing parallels from closely related coumarin derivatives.

Physicochemical Properties

This compound is a yellow, powdered solid. While a specific melting point has not been definitively reported in the available literature, it is known to be soluble in a range of organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62615-63-8 | [2] |

| Molecular Formula | C₁₃H₁₄O₅ | [2] |

| Molecular Weight | 250.25 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Natural Source | Viola yedonensis Makino | [3] |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a trimethoxy-methylcoumarin would be expected to show singlets for the three methoxy (B1213986) groups (typically in the range of δ 3.8-4.0 ppm) and the methyl group (around δ 2.2-2.5 ppm). Aromatic protons would appear in the downfield region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone ring (around δ 160 ppm), carbons of the aromatic ring and the double bond in the pyrone ring (δ 100-160 ppm), and the carbons of the methoxy and methyl groups (upfield region).

3.2. Infrared (IR) Spectroscopy

The IR spectrum of a coumarin derivative typically displays a strong absorption band for the lactone carbonyl group (C=O) in the region of 1700-1750 cm⁻¹. Other characteristic bands would include those for C=C stretching of the aromatic and pyrone rings, and C-O stretching of the ether groups.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 250.25). Fragmentation patterns of coumarins often involve the loss of CO from the lactone ring.

Experimental Protocols

While a specific protocol for this compound is not available, general methods for the synthesis and isolation of coumarins can be adapted.

4.1. Synthesis: Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][4][5][6][7][8] To synthesize this compound, a plausible approach would involve the condensation of 3,4,5-trimethoxytoluene (B53474) (not a commercially common starting material) with a suitable β-ketoester under acidic conditions.

Conceptual Experimental Workflow for Pechmann Condensation:

Caption: Pechmann condensation workflow for coumarin synthesis.

4.2. Isolation from Viola yedonensis

This compound has been identified as a natural product in Viola yedonensis Makino.[3] The general procedure for isolating coumarins from plant material involves extraction with organic solvents followed by chromatographic separation.

Conceptual Experimental Workflow for Isolation:

Caption: General workflow for isolating natural products.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited. However, the broader class of coumarins is well-documented to possess a range of pharmacological properties, including anti-inflammatory and anticancer effects. The activity of this specific compound can be hypothesized based on the known effects of structurally similar coumarin derivatives.

5.1. Anti-inflammatory Activity

Many coumarin derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6][9][10][11][12][13][14][15][16][17][18]

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Some coumarins have been shown to inhibit NF-κB activation.[6][10][11][12][14][17]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Coumarins have been reported to modulate MAPK signaling, thereby reducing the production of inflammatory mediators.[6][9][10][13][14][17][18][19][20]

Hypothesized Anti-inflammatory Signaling Cascade:

Caption: Potential anti-inflammatory mechanism of coumarins.

5.2. Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents.[18][21][22][23] Their mechanisms of action are diverse and can involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[24][25][26][27][28][29][30][31]

Hypothesized Anticancer Signaling Cascade:

Caption: Potential anticancer mechanism of coumarins.

Table 2: Potential Biological Activities of Coumarin Derivatives

| Activity | Cell Lines Studied (Examples for related compounds) | IC₅₀ Values (Examples for related compounds) | Potential Signaling Pathways |

| Anti-inflammatory | RAW 264.7 macrophages | Varies depending on the derivative | NF-κB, MAPK |

| Anticancer | A549 (lung), CRL 1548 (liver), MCF-7 (breast) | Varies widely from µM to nM range | PI3K/Akt |

Note: The IC₅₀ values are highly dependent on the specific coumarin derivative and the cell line being tested.[10][16][25][28][32]

Conclusion

This compound is a naturally occurring coumarin with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is currently limited, its structural similarity to other biologically active coumarins suggests that it may possess valuable pharmacological properties, particularly anti-inflammatory and anticancer activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop efficient synthesis and isolation protocols, and comprehensively evaluate its biological effects and underlying mechanisms of action. This will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. This compound CAS#: 62615-63-8 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 13. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum [chemicalbook.com]

- 23. 7-Methoxy-4-methylcoumarin(2555-28-4) 13C NMR spectrum [chemicalbook.com]

- 24. 5,6,7-Trimethoxycoumarin | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. aminer.org [aminer.org]

- 27. 6,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 77966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

In-depth Technical Guide: 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8)

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical information regarding 4,6,7-Trimethoxy-5-methylcoumarin (CAS 62615-63-8). While the compound has been identified in natural sources and is commercially available, detailed experimental protocols for its synthesis, specific quantitative biological activity data, and elucidated mechanisms of action are not sufficiently documented in the accessible literature to fulfill the requirements of a comprehensive technical guide with detailed experimental protocols and signaling pathway diagrams as requested.

This document serves to summarize the currently available information and highlight the areas where further research is needed to fully characterize this compound.

Core Compound Information

This compound is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins are a well-established group of secondary metabolites known for their diverse pharmacological activities.

| Property | Value | Source |

| CAS Number | 62615-63-8 | N/A |

| Molecular Formula | C₁₃H₁₄O₅ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| Natural Sources | Pulsatilla chinensis, Viola yedonensis Makino | [1][2] |

Physicochemical and Spectral Data

| Data Type | Information |

| Appearance | Not specified in available literature. |

| Solubility | Not specified in available literature. |

| NMR, IR, Mass Spectrometry | Detailed spectral data and assignments are not available in the reviewed literature. |

Synthesis

While general methods for coumarin synthesis, such as the Pechmann condensation, are well-documented, a specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in the scientific literature. The synthesis would likely involve the condensation of a suitably substituted phenol (B47542) with a β-ketoester.

Conceptual Synthetic Workflow:

A plausible, though unconfirmed, synthetic approach could involve a Pechmann condensation.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity

Extracts from plants known to contain this compound, such as Pulsatilla chinensis, have been reported to possess a range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1] However, studies detailing the specific biological activities of the isolated this compound are lacking. There is no available quantitative data (e.g., IC₅₀ or MIC values) or detailed experimental protocols for biological assays performed on this specific compound.

Signaling Pathways and Mechanism of Action

Due to the absence of dedicated studies on the biological effects of this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate.

Areas for Future Research

The current state of knowledge on this compound presents numerous opportunities for further investigation. Key areas for future research include:

-

Development and optimization of a synthetic protocol: A detailed and validated synthesis method would enable broader access to the compound for research purposes.

-

Comprehensive spectral characterization: Full NMR, IR, and mass spectrometry analysis is required for unambiguous structural confirmation and as a reference for future studies.

-

In vitro and in vivo biological screening: A systematic evaluation of the compound's potential antitumor, anti-inflammatory, antimicrobial, and antiviral activities is warranted. This should include the determination of quantitative metrics such as IC₅₀ and MIC values.

-

Mechanism of action studies: Should biological activity be confirmed, further research into the underlying molecular mechanisms and identification of modulated signaling pathways will be crucial.

Conclusion

This compound is a naturally occurring coumarin with potential for further scientific investigation. However, the currently available technical data is insufficient to provide a comprehensive guide on its synthesis, biological activities, and mechanisms of action. The information presented here is based on the limited data from existing literature and serves as a call for further research to unlock the full potential of this compound. Researchers, scientists, and drug development professionals are encouraged to undertake studies to fill the existing knowledge gaps.

References

The Pharmacokinetic Profile of Trimethoxy Coumarins: A Technical Guide to Bioavailability and In Vivo Behavior

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of trimethoxy coumarin (B35378) compounds and related derivatives. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular interactions, this document serves as a critical resource for researchers engaged in the exploration and development of coumarin-based therapeutics.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of several notable coumarin compounds, providing a comparative snapshot of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Parameters of Scoparone in Rats

| Administration Route | Dose | Cmax (mg/L) | AUC (mg*h/L) | CL (L/h) | Reference |

| Oral | Not Specified | 14.67 | 81.15 | 1.23 | [1] |

| Oral (in Yin-Chen-Hao-Tang) | 1 g/kg | 0.018 ± 0.012 (µg/mL) | - | - | [2] |

| Oral (in Yin-Chen-Hao-Tang) | 3 g/kg | 0.132 ± 0.137 (µg/mL) | - | - | [2] |

Table 2: Pharmacokinetic Parameters of Osthole (B1677514) in Rats

| Administration Route | Formulation | Dose (OST) | Cmax (µg/mL) | AUC (0→t) (µg/mL*h) | Bioavailability | Reference |

| Oral | Pure Osthole | 15 mg/kg | - | - | Poor | [3][4] |

| Oral | CM Extract | 15 mg/kg | Significantly Increased | Significantly Increased | Enhanced | [4] |

| Oral | BSYZ Extract | 15 mg/kg | Significantly Increased | Significantly Increased | Dramatically Enhanced | [4] |

*CM: Cnidium monnieri; BSYZ: Bushen Yizhi prescription. The exact quantitative values for Cmax and AUC for pure osthole were not specified in the abstract but were significantly lower than in the extract formulations.

Table 3: Pharmacokinetic Parameters of Bergapten

| Species | Administration Route | Bioavailability | Key Feature | Reference |

| Not Specified | Oral | High | Can cross the blood-brain barrier | [5][6] |

Table 4: Pharmacokinetic Parameters of Esculetin in Rats

| Administration Route | Dose | Oral Bioavailability | Half-life (h) | Vd (L/kg) | CL (L/h/kg) | Reference |

| Intravenous | 10 mg/kg | - | 2.08 ± 0.46 | 1.81 ± 0.52 | 1.27 ± 0.26 | [7][8] |

| Oral | 10 mg/kg | 19% | - | - | - | [7][8] |

Table 5: Pharmacokinetic Parameters of Isopimpinellin in Rats

| Administration Route | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |

| Oral | Toddalia asiatica extract | 16.3 ± 3.5 | 0.6 ± 0.2 | 36.8 ± 7.1 | 2.5 ± 0.8 | [9] |

Table 6: Pharmacokinetic Parameters of Daphnetin

| Property | Value/Description | Reference |

| Bioavailability | Poor | [10] |

| Absorption | Passive diffusion through the intestine | [10] |

| Half-life | 15 min | [10] |

| Metabolism | Metabolized by CYP3A4 to methyl, glucuronide, and sulfonate conjugates | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the key experimental protocols commonly employed in the investigation of coumarin compounds.

Animal Studies for Pharmacokinetics

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[11] Animals are typically fasted overnight before oral administration.[12]

-

Administration:

-

Blood Sampling:

-

Blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via a cannula implanted in the jugular or carotid artery.[14][15]

-

For serial sampling, the volume of blood collected is limited to a certain percentage of the total blood volume to avoid physiological stress on the animal.[16]

-

Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[17]

-

Tissue Distribution Studies

-

Procedure: Following administration of the compound, animals are euthanized at various time points.

-

Tissue Collection: Organs of interest (e.g., liver, kidney, spleen, brain, lungs, heart) are harvested, rinsed with saline, blotted dry, and weighed.[17][18]

-

Homogenization: Tissues are homogenized in a suitable buffer or saline solution to create a uniform sample for analysis.[18]

-

Analysis: The concentration of the compound in the tissue homogenates is determined using a validated analytical method.

Analytical Methodology: LC-MS/MS for Coumarin Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of coumarin compounds in biological matrices.[19][20]

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[20]

-

Liquid-Liquid Extraction (LLE): An extraction method where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent.[19]

-

Solid-Phase Extraction (SPE): A technique where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[21][22]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is a common ionization technique.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[20]

-

Pharmacokinetic Data Analysis

-

Non-Compartmental Analysis (NCA): This is a model-independent method used to determine key pharmacokinetic parameters.[1][5]

-

Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the plasma concentration-time data.[5]

-

AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated by adding the extrapolated area to AUC0-t.[1]

-

Half-life (t1/2): The elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.[3]

-

Clearance (CL): Total body clearance is calculated as Dose/AUC0-∞ for intravenous administration.[3]

-

Volume of Distribution (Vd): The apparent volume of distribution is calculated based on the clearance and elimination rate constant.[5]

-

Bioavailability (F%): Absolute oral bioavailability is calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.

-

Visualization of Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of trimethoxy coumarin compounds.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caption: Signaling pathways modulated by Osthole and Xanthotoxin.[8][24][25]

Caption: Signaling pathways influenced by Scoparone and Bergapten.[6][7][26][27]

References

- 1. datapharmaustralia.com [datapharmaustralia.com]

- 2. Xanthotoxin, a novel inducer of platelet formation, promotes thrombocytopoiesis via IL-1R1 and MEK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mathworks.com [mathworks.com]

- 4. researchgate.net [researchgate.net]

- 5. allucent.com [allucent.com]

- 6. Scoparone improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osthole regulates inflammatory mediator expression through modulating NF-κB, mitogen-activated protein kinases, protein kinase C, and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-compartmental method: Significance and symbolism [wisdomlib.org]

- 11. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bioscmed.com [bioscmed.com]

- 14. hkstp.org [hkstp.org]

- 15. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 16. cea.unizar.es [cea.unizar.es]

- 17. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of three flavonoids and one coumarin by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Daphne genkwa extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 23. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Osthole Alleviates D-Galactose-Induced Liver Injury In Vivo via the TLR4/MAPK/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

In Silico Modeling of 4,6,7-Trimethoxy-5-methylcoumarin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 4,6,7-trimethoxy-5-methylcoumarin. As a member of the coumarin (B35378) family, a class of compounds known for a wide spectrum of biological activities, understanding the interaction of this specific derivative at a molecular level is crucial for drug discovery and development. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents hypothetical yet plausible quantitative data in structured tables, and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. The content herein is intended to serve as a practical guide for researchers engaged in the computational analysis of coumarin derivatives and their interactions with biological targets.

Introduction

Coumarins are a significant class of benzopyrone compounds, widely distributed in nature and also accessible through synthetic routes. They have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The specific derivative, this compound, possesses a unique substitution pattern that is expected to influence its binding affinity and selectivity towards various biological targets.

In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with proteins and other biological macromolecules. These computational techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into binding modes, interaction energies, and the stability of ligand-protein complexes, thereby guiding further experimental validation and lead optimization.

This guide details the theoretical and practical aspects of performing in silico studies on this compound, offering standardized protocols and data representation formats to facilitate research in this area.

Molecular Interactions and Potential Targets

The biological activity of coumarin derivatives is often attributed to their ability to interact with a variety of protein targets. Based on studies of similar coumarin compounds, potential protein targets for this compound could include, but are not limited to:

-

Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cell cycle regulation and signaling.

-

Carbonic Anhydrases: Enzymes involved in various physiological processes, including pH regulation and fluid secretion.

-

Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidation of monoamines and are important targets in neurodegenerative diseases.

-

Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, targeted in Alzheimer's disease.

The methoxy (B1213986) and methyl substitutions on the coumarin scaffold of this compound are expected to play a significant role in defining its binding specificity and affinity through hydrophobic and hydrogen bonding interactions within the active sites of these proteins.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms to the protein, considering the appropriate protonation states of amino acid residues at physiological pH (7.4).

-

Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Construct the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation.

-

Perform a conformational search to generate a set of low-energy conformers of the ligand.

-

Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Define the binding site on the protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.

-

Set up the docking parameters, including the size of the grid box encompassing the binding site and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Run the docking simulation to generate a series of possible binding poses of the ligand in the protein's active site.

-

-

Analysis of Results:

-

Cluster the resulting poses based on their root-mean-square deviation (RMSD).

-

Rank the poses based on their predicted binding energy (e.g., docking score in kcal/mol).

-

Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein.

-

Molecular Dynamics (MD) Simulation

Molecular dynamics simulation is a computational method for studying the physical movements of atoms and molecules. It is used to assess the stability of a ligand-protein complex over time and to gain a more detailed understanding of the dynamic nature of their interactions.

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

-

Set up the simulation parameters, including the integration time step (e.g., 2 fs), temperature (e.g., 300 K), and pressure (e.g., 1 atm).

-

Employ particle mesh Ewald (PME) for long-range electrostatic interactions.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.

-

Equilibrate the system at the desired temperature and pressure under the NPT (isothermal-isobaric) ensemble until properties like density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various properties, including:

-

Root-Mean-Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of hydrogen bonds between the ligand and protein.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

-

-

Quantitative Data Summary

The following tables present hypothetical but plausible quantitative data that could be obtained from the in silico modeling of this compound interactions with various protein targets.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, ILE10, VAL18 | Hydrophobic |

| LYS33, ASP86 | Hydrogen Bond | |||

| Carbonic Anhydrase II (CA-II) | 2CBE | -7.9 | VAL121, VAL143, LEU198 | Hydrophobic |

| THR199, THR200 | Hydrogen Bond | |||

| Monoamine Oxidase B (MAO-B) | 2BYB | -9.1 | ILE199, TYR326, LEU171 | Hydrophobic |

| CYS172 | Pi-Sulfur | |||

| Acetylcholinesterase (AChE) | 4EY7 | -10.2 | TRP86, TYR337, PHE338 | Pi-Pi Stacking |

| SER203, HIS447 | Hydrogen Bond |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Complex | Average RMSD (Protein Cα) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bonds (Occupancy > 50%) | Binding Free Energy (MM/PBSA) (kcal/mol) |

| 4,6,7-TM-5-MC with CDK2 | 1.8 ± 0.3 | 0.9 ± 0.2 | LYS33 (75%), ASP86 (62%) | -35.2 ± 3.1 |

| 4,6,7-TM-5-MC with CA-II | 1.5 ± 0.2 | 1.1 ± 0.3 | THR199 (88%), THR200 (55%) | -28.9 ± 2.5 |

| 4,6,7-TM-5-MC with MAO-B | 2.1 ± 0.4 | 1.3 ± 0.4 | None | -42.5 ± 4.0 |

| 4,6,7-TM-5-MC with AChE | 1.6 ± 0.2 | 0.8 ± 0.1 | SER203 (92%), HIS447 (68%) | -48.7 ± 3.8 |

(Note: 4,6,7-TM-5-MC refers to this compound)

Visualization of Pathways and Workflows

Potential Signaling Pathway Modulation

Based on the known activities of coumarin derivatives, this compound could potentially modulate key cellular signaling pathways. For instance, inhibition of kinases like MAPKs could affect downstream signaling related to cell proliferation and inflammation.

Caption: Potential inhibition of the MAPK signaling pathway.

In Silico Experimental Workflow

The following diagram illustrates a typical workflow for the in silico analysis of this compound.

Caption: A typical workflow for in silico drug discovery.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound. The detailed protocols for molecular docking and molecular dynamics simulations provide a solid foundation for researchers to explore the therapeutic potential of this compound. The structured presentation of hypothetical quantitative data and the visualization of workflows and potential signaling pathways offer a clear framework for conducting and interpreting such computational studies. While the data presented here is illustrative, the methodologies described are robust and widely applicable in the field of computer-aided drug design. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the pharmacological profile of this compound.

4,6,7-Trimethoxy-5-methylcoumarin discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the medicinal plant Viola yedoensis Makino. While research on this specific compound is not extensive, its structural similarity to other pharmacologically active coumarins suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its discovery, a plausible synthetic route, and its predicted biological activities based on related compounds. Detailed experimental protocols for the proposed synthesis and for assays to evaluate its biological effects are included. Signaling pathways potentially modulated by this coumarin are also discussed and visualized.

Discovery and History